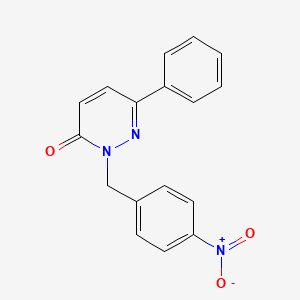

2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(4-nitrophenyl)methyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-17-11-10-16(14-4-2-1-3-5-14)18-19(17)12-13-6-8-15(9-7-13)20(22)23/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKGVSQTKZXWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyridazine ring.

Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the pyridazine ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Alkyl halides, Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

Oxidation: 2-(4-aminobenzyl)-6-phenylpyridazin-3(2H)-one.

Reduction: 2-(4-nitrosobenzyl)-6-phenylpyridazin-3(2H)-one.

Substitution: Various substituted pyridazinones depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

This compound serves as a scaffold for the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance potency and selectivity towards specific biological targets. The nitrobenzyl group is particularly useful for drug design due to its ability to undergo redox reactions, which can yield reactive intermediates that interact with biological molecules.

Case Studies:

- Antifungal Activity: Research has demonstrated that derivatives of pyridazin-3(2H)-one exhibit antifungal properties. For instance, a study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives showed promising results against various fungal strains, indicating that modifications to the nitrobenzyl group can enhance biological activity .

- Insecticidal Activity: Compounds similar to 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one have been tested for insecticidal effects. A study revealed that certain derivatives exhibited over 90% activity against Plutella xylostella at concentrations of 100 mg/L, highlighting the potential for agricultural applications .

Materials Science

Synthesis of Novel Materials:

The unique electronic and optical properties of this compound make it suitable for use in materials science. Its ability to form stable complexes and participate in charge transfer processes can be exploited in the development of new materials for electronic applications.

Research Findings:

- Conductive Polymers: The compound has been incorporated into conductive polymer matrices, enhancing their electrical properties. This application is particularly relevant in the development of organic electronic devices.

Biological Studies

Biological Probes:

The nitrobenzyl group within the compound can serve as a probe in biological studies to investigate various cellular processes. Its ability to release reactive species upon reduction allows researchers to study redox signaling pathways and other biochemical processes.

Mechanism of Action:

The interaction of this compound with specific molecular targets involves:

- Enzyme Inhibition: The compound can inhibit key enzymes by binding to active sites, thereby modulating metabolic pathways.

- Receptor Interaction: Its structural features enable binding to receptors, influencing cellular responses and signaling pathways.

Mechanism of Action

The mechanism of action of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group can enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one, highlighting substituent effects on properties such as solubility, melting point, and biological activity:

Key Observations:

Substituent Effects on Solubility: The parent compound PPD exhibits high solubility in DMSO (4.73×10⁻¹ mole fraction at 318.2 K) due to its small molecular weight (172.18 g/mol) and polar pyridazinone core . Bulky or hydrophobic substituents (e.g., 4-methylbenzyl in , bromophenyl in ) reduce solubility in polar solvents like water and methanol.

Thermal Stability :

- Melting points correlate with substituent polarity and molecular symmetry. For example, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one has a high melting point (276°C) due to strong van der Waals interactions between methylbenzyl groups . The nitro derivative may exhibit even higher thermal stability due to dipole-dipole interactions .

Biological Activity :

- Substitution at the 2-position significantly impacts pharmacological profiles. The 4-bromophenyl derivative in acts as a COX-2 inhibitor (IC₅₀ = 0.8 µM), while the 4-methylbenzyl analog in shows antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL). The nitro group’s electron-withdrawing nature may enhance binding to enzymatic targets involved in antimicrobial or anticancer pathways, though direct evidence is lacking in the provided data.

Computational and Crystallographic Data:

- Crystal structures of related compounds (e.g., 4-benzyl-6-p-tolylpyridazin-3(2H)-one ) reveal planar pyridazinone rings stabilized by intramolecular hydrogen bonds. The nitro group’s steric and electronic effects may distort this planarity, altering π-π stacking interactions and solubility .

Biological Activity

2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and applications, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

- Introduction of the Nitrobenzyl Group : A nucleophilic substitution reaction introduces the nitrobenzyl group.

- Phenyl Substitution : A Friedel-Crafts acylation reaction incorporates the phenyl group into the structure.

These methods can be optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and environmentally friendly solvents .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of nitro-containing compounds, including this compound. The nitro group is known to trigger redox reactions that can lead to microbial cell death, making these compounds potential candidates for treating infections caused by resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | MIC (μM) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 4.52 | |

| Pseudomonas aeruginosa | 8.00 | |

| Escherichia coli | 5.00 |

Anti-inflammatory Effects

Nitrobenzoate-derived compounds, including derivatives of pyridazinones, have shown promise in anti-inflammatory applications. The mechanism often involves inhibition of pro-inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- The nitro group can undergo reduction within cells, leading to reactive intermediates that interact with various biological molecules.

- The phenyl group enhances binding affinity to target proteins, potentially increasing therapeutic efficacy.

Case Studies

- Antibacterial Activity Study : A recent study synthesized a series of pyridazinone derivatives, including this compound. The study demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in antibiotic development .

- Anti-Angiogenic Properties : Another investigation explored the effects of nitrobenzoate compounds on angiogenesis using zebrafish models. Results indicated that certain derivatives inhibited vascular development, suggesting a pathway for cancer treatment by targeting tumor-induced angiogenesis .

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique biological properties attributed to the specific arrangement of functional groups in this compound:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 2-(4-nitrobenzyl)-6-methylpyridazin-3(2H)-one | Methyl instead of phenyl group | Lower antibacterial activity |

| 2-(4-nitrobenzyl)-6-phenylpyrimidin-4(3H)-one | Pyrimidine ring instead of pyridazine | Different binding properties |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via condensation of 6-phenylpyridazin-3(2H)-one derivatives with 4-nitrobenzyl halides or aldehydes under basic conditions. For example, similar pyridazinone derivatives have been prepared by reacting 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-ones with aldehydes in ethanol using sodium ethoxide as a base, followed by acidification and recrystallization in 90% ethanol . Adjusting stoichiometry (e.g., 1:1 molar ratio of pyridazinone to aldehyde), extending reaction time (e.g., 12–24 hours), or using polar aprotic solvents (e.g., DMF) may enhance yields.

Q. How can the crystal structure of this compound be reliably characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For pyridazinone analogs, SC-XRD has confirmed planarity of the pyridazinone ring and non-covalent interactions (e.g., C–H···O, π-π stacking) that influence packing . Crystallization in ethanol or methanol at controlled temperatures (e.g., 4°C) often yields high-quality crystals. Supporting techniques like powder XRD and FT-IR can validate phase purity and functional groups.

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Methodological Answer : Solubility in DMSO or DMF is typical for pyridazinones, but stability under acidic/basic conditions must be tested. For instance, nitrobenzyl-substituted analogs may undergo hydrolysis under strong acids. Stability studies using HPLC at varying pH (2–12) and temperatures (25–60°C) are recommended. LogP values (calculated via DFT) predict lipophilicity, aiding solvent selection for biological assays .

Advanced Research Questions

Q. How do computational methods (DFT, MEP) explain the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can map electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect reduces electron density on the pyridazinone ring, directing electrophilic substitution to the phenyl group . Hirshfeld surface analysis further quantifies intermolecular interactions, guiding cocrystal design .

Q. How can contradictory data on biological activity (e.g., pharmacological vs. corrosion inhibition) be reconciled?

- Methodological Answer : Context-dependent mechanisms must be explored. While pyridazinones are studied for cardiovascular activity (e.g., positive inotropic effects via PDE-III inhibition ), their corrosion inhibition in acidic media (e.g., via adsorption on steel surfaces ) may stem from lone-pair interactions with metal d-orbitals. Dual applications require separate experimental frameworks:

- Pharmacological assays : PDE-III enzyme inhibition tests (IC50 determination).

- Corrosion studies : Electrochemical impedance spectroscopy (EIS) in 1 M HCl .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for pyridazinone derivatives?

- Methodological Answer : Systematic substitution at the 4-nitrobenzyl or phenyl positions is key. For example:

- Replacing the nitro group with electron-donating groups (e.g., -OCH3) alters π-π interactions and bioactivity .

- Comparative molecular field analysis (CoMFA) can model steric/electronic effects on PDE-III inhibition .

Q. How do supramolecular interactions influence the compound’s solid-state properties and formulation?

- Methodological Answer : Hydrogen bonding and π-π stacking (observed in SC-XRD ) affect solubility and melting points. Cocrystallization with carboxylic acids (e.g., succinic acid) can enhance bioavailability. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify stability under heating.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.